molecular formula C17H22N2O2S B10892987 N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(propan-2-yloxy)benzamide

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(propan-2-yloxy)benzamide

Cat. No.: B10892987
M. Wt: 318.4 g/mol
InChI Key: AXPMYYAWGYWYDU-UHFFFAOYSA-N
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Description

N~1~-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]-4-ISOPROPOXYBENZAMIDE is a synthetic organic compound that features a thiazole ring substituted with a tert-butyl group and an isopropoxybenzamide moiety

Properties

Molecular Formula

C17H22N2O2S

Molecular Weight

318.4 g/mol

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-propan-2-yloxybenzamide

InChI

InChI=1S/C17H22N2O2S/c1-11(2)21-13-8-6-12(7-9-13)15(20)19-16-18-14(10-22-16)17(3,4)5/h6-11H,1-5H3,(H,18,19,20)

InChI Key

AXPMYYAWGYWYDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]-4-ISOPROPOXYBENZAMIDE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide.

    Formation of the Isopropoxybenzamide Moiety: This step involves the reaction of 4-isopropoxybenzoic acid with an amine derivative to form the benzamide structure. The reaction is typically carried out using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of N1-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]-4-ISOPROPOXYBENZAMIDE may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

    Substitution: The aromatic ring in the benzamide moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N~1~-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]-4-ISOPROPOXYBENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N1-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]-4-ISOPROPOXYBENZAMIDE involves its interaction with specific molecular targets. The thiazole ring and benzamide moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N~1~-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]-4-METHOXYBENZAMIDE: Similar structure but with a methoxy group instead of an isopropoxy group.

    N~1~-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]-4-ETHOXYBENZAMIDE: Similar structure but with an ethoxy group instead of an isopropoxy group.

Uniqueness

N~1~-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]-4-ISOPROPOXYBENZAMIDE is unique due to the presence of the isopropoxy group, which can influence its physicochemical properties and biological activity. This structural feature can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its analogs.

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